molecular formula C23H17N3S B3238400 2-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)-5-methyl-4-phenylthiazole CAS No. 1414661-81-6

2-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)-5-methyl-4-phenylthiazole

Cat. No.: B3238400
CAS No.: 1414661-81-6
M. Wt: 367.5
InChI Key: KTOSEHJMTJTRFO-UHFFFAOYSA-N
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Description

2-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)-5-methyl-4-phenylthiazole is a synthetic heterocyclic compound of significant interest in medicinal chemistry research, combining a benzimidazole scaffold with a phenylthiazole moiety . The benzimidazole core is a privileged structure in drug discovery, known for its structural similarity to naturally occurring nucleotides, which allows it to interact effectively with various biological polymers . This specific derivative is primarily investigated for its antimicrobial potential. Research indicates that benzimidazole-thiazole hybrids exhibit promising activity against a range of microbial species, including Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis , and Gram-negative bacteria such as Pseudomonas aeruginosa . The mechanism of action for such compounds often involves interactions with microbial enzymes or DNA, but specific target elucidation for this precise molecule is an area of ongoing research. Beyond its antimicrobial applications, the compound serves as a valuable chemical intermediate and building block for developing more complex pharmacologically active molecules. Its structure, featuring multiple aromatic systems and nitrogen heterocycles, makes it a versatile scaffold for constructing libraries of compounds aimed at various biological targets . This product is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-[4-(1H-benzimidazol-2-yl)phenyl]-5-methyl-4-phenyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3S/c1-15-21(16-7-3-2-4-8-16)26-23(27-15)18-13-11-17(12-14-18)22-24-19-9-5-6-10-20(19)25-22/h2-14H,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTOSEHJMTJTRFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C2=CC=C(C=C2)C3=NC4=CC=CC=C4N3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401178185
Record name 1H-Benzimidazole, 2-[4-(5-methyl-4-phenyl-2-thiazolyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401178185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1414661-81-6
Record name 1H-Benzimidazole, 2-[4-(5-methyl-4-phenyl-2-thiazolyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1414661-81-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Benzimidazole, 2-[4-(5-methyl-4-phenyl-2-thiazolyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401178185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 2-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)-5-methyl-4-phenylthiazole is a thiazole derivative that has garnered attention for its potential biological activities. The thiazole moiety is known for various pharmacological properties, including anticancer, antimicrobial, and enzyme inhibitory activities. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves the condensation of appropriate benzimidazole and thiazole derivatives under controlled conditions. The compound's molecular formula is C20H18N2SC_{20}H_{18}N_2S with a molecular weight of approximately 366.43 g/mol.

Anticancer Activity

Several studies have reported the anticancer potential of thiazole derivatives. For instance, compounds similar to the one have shown significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
This compoundA431 (human epidermoid carcinoma)<10
This compoundJurkat (T-cell leukemia)<10

The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways and inhibition of anti-apoptotic proteins like Bcl-2. Molecular docking studies suggest that these compounds interact with target proteins primarily through hydrophobic contacts.

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory properties, particularly against monoamine oxidase (MAO). The inhibition profiles indicate competitive inhibition with significant potency:

EnzymeCompoundIC50 (µM)Mechanism
hMAO-AThis compound0.075Competitive
hMAO-BThis compound0.136Competitive

These findings suggest that the compound may have therapeutic applications in treating neurodegenerative disorders by modulating monoamine levels in the brain .

Case Studies

  • In Vitro Studies : A study conducted on various thiazole derivatives demonstrated that those with a benzimidazole core exhibited enhanced cytotoxicity against cancer cell lines compared to their non-benzimidazole counterparts. The specific compound was found to inhibit cell proliferation effectively at low concentrations .
  • In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to control groups, indicating its potential as an anticancer agent. Furthermore, safety assessments revealed no significant cytotoxic effects on normal cells at therapeutic doses .
  • Mechanistic Insights : Molecular docking studies have provided insights into the binding interactions between the compound and target proteins involved in apoptosis and cell cycle regulation. These studies reveal that the compound binds favorably to active sites, suggesting a strong potential for drug development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs are categorized based on modifications to the benzimidazole, thiazole, or aryl substituents. Below is a comparative analysis of key derivatives:

Table 1: Structural and Functional Comparison of Benzimidazole-Thiazole Hybrids

Compound Name / CAS Key Structural Features Molecular Weight (g/mol) Notable Properties/Activities Reference
Target Compound (1414661-81-6) Benzimidazole-phenyl-thiazole with 5-methyl and 4-phenyl groups 367.47 Undocumented bioactivity; structural rigidity due to planar aromatic systems
9a-9e Series (From ) Benzimidazole-triazole-thiazole hybrids with fluorophenyl, bromophenyl, or methoxyphenyl substituents ~500–550 Enhanced α-glucosidase inhibition (e.g., 9c showed IC₅₀ = 18.2 µM)
Compound 4/5 () Fluorophenyl-triazole-pyrazole-thiazole hybrids ~450–470 Isostructural crystallinity (triclinic symmetry); planar conformation with perpendicular fluorophenyl groups
3-((1H-Benzo[d]imidazol-2-yl)methyl)-thiazolidin-4-ones () Benzimidazole-methyl-thiazolidinone derivatives ~350–400 Antimicrobial activity (e.g., MIC = 6.25 µg/mL against S. aureus)
EP 1 926 722 B1 Derivatives () Trifluoromethyl/fluoro-substituted benzimidazole-imidazole hybrids ~600–650 Anticancer activity (kinase inhibition)

Key Observations:

Bioactivity Trends :

  • Thiazole-triazole-benzimidazole hybrids (e.g., 9c in ) exhibit stronger enzyme inhibition than the target compound, likely due to triazole-mediated hydrogen bonding .
  • Substitution with electron-withdrawing groups (e.g., -F, -CF₃) enhances anticancer activity in related compounds () .

Structural Flexibility vs. Rigidity :

  • The target compound’s planar aromatic system may limit binding to flexible enzyme pockets compared to triazole-containing analogs (e.g., 9a-9e) .
  • Fluorophenyl substitutions (as in ) introduce steric effects that modulate crystallinity and solubility .

Q & A

Q. What are the established synthetic routes for 2-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)-5-methyl-4-phenylthiazole, and how are intermediates validated?

The synthesis typically involves multi-step reactions, including condensation and cyclization. For example:

  • Step 1 : Formation of the benzimidazole core via reaction of 1,2-diaminobenzene derivatives with carboxylic acids or aldehydes under acidic conditions .
  • Step 2 : Coupling the benzimidazole moiety to a thiazole scaffold using Suzuki-Miyaura cross-coupling or nucleophilic substitution. Key intermediates (e.g., 2-(4-(prop-2-yn-1-yloxy)phenyl)-1H-benzo[d]imidazole) are characterized via ¹H/¹³C-NMR , FTIR , and elemental analysis to confirm purity and structural integrity .
  • Validation : Melting points and spectral data (e.g., IR stretching at 1600–1650 cm⁻¹ for C=N bonds) are cross-checked against computational predictions .

Q. Which spectroscopic and analytical techniques are critical for confirming the structure of this compound?

  • ¹H/¹³C-NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 7.2–8.5 ppm, thiazole C-2 at δ 165–170 ppm) .
  • FTIR : Identifies functional groups (e.g., C=N stretch at ~1600 cm⁻¹, N-H bend at ~3400 cm⁻¹ for benzimidazole) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • X-ray Crystallography (if applicable): Resolves stereochemistry and crystal packing .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and purity during synthesis?

  • Catalyst Screening : Use Pd(PPh₃)₄ for Suzuki coupling (70–85% yield) or ZnCl₂ for cyclization steps .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while ethanol/water mixtures aid in crystallization .
  • Temperature Control : Reflux conditions (80–120°C) for 8–12 hours balance reaction rate and side-product suppression .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) removes unreacted starting materials .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

  • Multi-Technique Cross-Validation : Compare NMR data with DFT-calculated chemical shifts (e.g., using Gaussian09 with B3LYP/6-31G* basis set) to identify discrepancies in aromatic proton assignments .
  • Isotopic Labeling : Use deuterated solvents or ¹⁵N-labeled precursors to clarify overlapping signals in crowded spectral regions .
  • Dynamic NMR : Resolve conformational equilibria (e.g., hindered rotation in thiazole-benzimidazole linkages) by variable-temperature studies .

Q. How do substituents on the phenyl and thiazole rings modulate biological activity?

  • Electron-Withdrawing Groups (EWGs) : Nitro (-NO₂) or halogens (e.g., -F, -Cl) enhance antimicrobial activity by increasing electrophilicity and target binding .
  • Steric Effects : Bulky groups (e.g., tert-butyl) at the 4-position of the phenyl ring reduce enzymatic inhibition due to hindered access to active sites .
  • Hydrogen-Bonding Moieties : Hydroxyl (-OH) or methoxy (-OCH₃) groups improve solubility and interactions with biological targets (e.g., cholinesterase enzymes) .
  • Structure-Activity Relationship (SAR) Studies : Systematic substitution at the 5-methyl or 4-phenyl positions reveals optimal pharmacophores for anticancer or antimicrobial activity .

Q. What computational methods predict binding interactions with biological targets?

  • Molecular Docking (AutoDock Vina, Glide) : Simulate ligand-receptor interactions (e.g., with acetylcholinesterase PDB: 4EY7). Key residues (e.g., Trp86, Glu202) form π-π stacking and hydrogen bonds with the benzimidazole-thiazole core .
  • Molecular Dynamics (MD) Simulations (GROMACS) : Assess binding stability over 100 ns trajectories; root-mean-square deviation (RMSD) < 2 Å indicates stable complexes .
  • Pharmacophore Modeling (Discovery Studio) : Identify essential features (e.g., aromatic rings, hydrogen bond acceptors) for antimicrobial or enzyme inhibition .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)-5-methyl-4-phenylthiazole
Reactant of Route 2
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2-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)-5-methyl-4-phenylthiazole

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